molecular formula C17H11Cl2FN2O3S B12130003 2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone

2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone

Cat. No.: B12130003
M. Wt: 413.2 g/mol
InChI Key: XOYJDCSUICOTBY-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of organic and heterocyclic chemistry. Its systematic name might be a mouthful, but let’s break it down. The molecular formula is C17H11Cl2FN2O3S

  • Structure : It consists of a central ethanone (ketone) group attached to a 4-fluorophenyl ring and a 1,3,4-oxadiazole ring. The oxadiazole ring contains a sulfur atom and a dichlorophenoxy-methyl group.
  • Purpose : Researchers have explored its potential applications in various fields due to its intriguing structure.

Preparation Methods

Synthetic Routes::

  • Oxadiazole Formation :
    • The oxadiazole ring can be synthesized by cyclization of an appropriate hydrazide with a carboxylic acid derivative.
    • Reaction conditions typically involve heating the reactants in a suitable solvent.
  • Phenyl Ketone Addition :
    • The 4-fluorophenyl ketone group is introduced via nucleophilic addition.
    • Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are used.
    • Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) facilitate the reaction.
Industrial Production::
  • While industrial-scale production methods are proprietary, they likely involve efficient and scalable synthetic routes.

Chemical Reactions Analysis

  • Oxidation : The ketone group can undergo oxidation to form a carboxylic acid.
  • Reduction : Reduction of the oxadiazole ring might yield a corresponding hydrazide.
  • Substitution : The phenyl ring can undergo halogenation or other substitution reactions.
  • Common Reagents : Sodium hydride (NaH), potassium carbonate (K2CO3), and various halogens.
  • Major Products : Oxidized forms, substituted derivatives, and hydrazide analogs.

Scientific Research Applications

  • Medicine : Investigated for potential antimicrobial, anti-inflammatory, or antitumor properties.
  • Chemistry : Used as a building block in organic synthesis.
  • Industry : May find applications in materials science or agrochemicals.

Mechanism of Action

  • Targets : It likely interacts with specific enzymes or receptors due to its unique structure.
  • Pathways : Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

  • Uniqueness : Its combination of oxadiazole, ketone, and phenyl moieties sets it apart.
  • Similar Compounds : Other oxadiazoles, ketones, and phenyl-substituted compounds.

Properties

Molecular Formula

C17H11Cl2FN2O3S

Molecular Weight

413.2 g/mol

IUPAC Name

2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C17H11Cl2FN2O3S/c18-11-3-6-15(13(19)7-11)24-8-16-21-22-17(25-16)26-9-14(23)10-1-4-12(20)5-2-10/h1-7H,8-9H2

InChI Key

XOYJDCSUICOTBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl)F

Origin of Product

United States

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